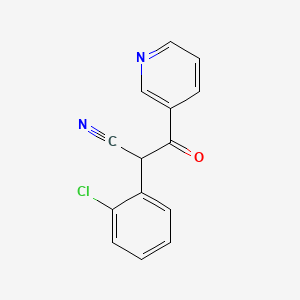

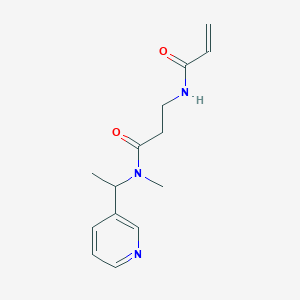

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

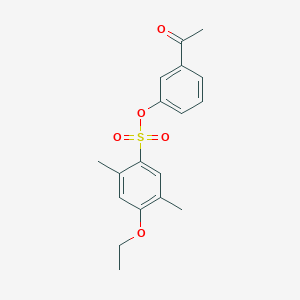

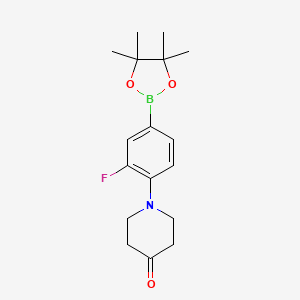

“2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile” is a chemical compound with the CAS Number: 1291439-19-4 . It has a molecular weight of 256.69 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile” is represented by the InChI code: 1S/C14H9ClN2O/c15-13-6-2-1-5-11(13)12(8-16)14(18)10-4-3-7-17-9-10/h1-7,9,12H .Physical And Chemical Properties Analysis

The compound has a melting point of 165-167°C . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

- Pyrazolines, including B4, have demonstrated antibacterial properties in various studies . Researchers have explored their potential against bacterial pathogens, making them promising candidates for novel drug development.

- B4 and related pyrazolines have shown antifungal activity . These compounds could be valuable in combating fungal infections, which remain a global health concern.

- Some pyrazolines, including B4, exhibit antiparasitic activity . Investigating their impact on parasites could lead to new therapeutic strategies.

- Researchers have reported anti-inflammatory effects of pyrazolines . B4 might modulate inflammatory pathways, making it relevant for conditions involving inflammation.

- Oxidative stress contributes to various diseases, and pyrazolines have been studied as antioxidants . B4’s antioxidant potential could be harnessed to protect cells from free radical damage.

- B4’s impact on AchE activity and malondialdehyde (MDA) levels in the brain has been investigated . AchE plays a crucial role in nerve impulse transmission, and its inhibition can lead to behavioral changes and impaired movement. Understanding B4’s effects on AchE provides insights into its neurotoxic potential.

Antibacterial Activity

Antifungal Properties

Antiparasitic Effects

Anti-Inflammatory Potential

Antioxidant Properties

Neurotoxicity and Acetylcholinesterase (AchE) Inhibition

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-13-6-2-1-5-11(13)12(8-16)14(18)10-4-3-7-17-9-10/h1-7,9,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEZQDAGLIYQHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)C(=O)C2=CN=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2800116.png)

![Spiro[5.6]dodecan-3-one](/img/structure/B2800117.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2800136.png)

![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)